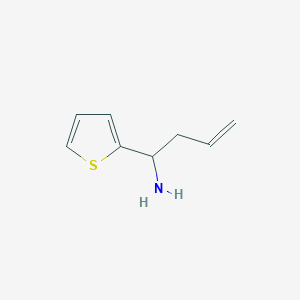
1-Ethynyl-4-(prop-2-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-4-(prop-2-en-1-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with an ethynyl group and a prop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(prop-2-en-1-yl)benzene can be synthesized through various methods. One common approach involves the alkylation of ethynylbenzene with prop-2-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) to deprotonate the ethynyl group, followed by nucleophilic substitution with the prop-2-en-1-yl halide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as palladium or nickel complexes may also be employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynyl-4-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form alkanes or alkenes using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, and other strong oxidizing agents.
Reduction: Pd/C, LiAlH4, and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alkanes and alkenes.
Substitution: Halogenated, nitrated, and sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-4-(prop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-Ethynyl-4-(prop-2-en-1-yl)benzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Vergleich Mit ähnlichen Verbindungen
- 1-Ethynyl-4-propylbenzene
- 1-Methyl-3-(1-methylethenyl)benzene
- Phenylacetylene
- 1- (4-Methoxyphenyl)-2- (4-N-propylphenyl)acetylene
Uniqueness: 1-Ethynyl-4-(prop-2-en-1-yl)benzene is unique due to the presence of both an ethynyl group and a prop-2-en-1-yl group on the benzene ring.
Eigenschaften
CAS-Nummer |
137663-80-0 |
|---|---|
Molekularformel |
C11H10 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
1-ethynyl-4-prop-2-enylbenzene |
InChI |
InChI=1S/C11H10/c1-3-5-11-8-6-10(4-2)7-9-11/h2-3,6-9H,1,5H2 |
InChI-Schlüssel |
LDAZDXZZQADIHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC=C(C=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one](/img/structure/B14286544.png)

![{3-[4-(1,3-Dioxan-2-yl)butoxy]prop-2-en-1-yl}(trimethyl)silane](/img/structure/B14286552.png)




![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
![5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol](/img/structure/B14286594.png)
![2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione](/img/structure/B14286607.png)




